molecular formula C19H22FN3O3 B1667086 Binfloxacin CAS No. 108437-28-1

Binfloxacin

Numéro de catalogue: B1667086
Numéro CAS: 108437-28-1
Poids moléculaire: 359.4 g/mol
Clé InChI: UBGCCYGMLOBJOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de la binfloxacine implique plusieurs étapes, commençant par la réaction de l'acrylate d'éthyle (N,N)-diméthylamino avec des aminopropanols dans le méthylbenzène. Cela est suivi par l'ajout d'un catalyseur de base de Lewis et de triméthylchlorosilane pour protéger les groupes hydroxyle et amido. Une fois la réaction terminée, on ajoute du chlorure de tétrafluorobenzoyle et le mélange est chauffé. Les groupes protecteurs sont ensuite éliminés, et la phase organique est concentrée pour obtenir une phase huileuse. Cette phase est ensuite traitée avec du diméthylformamide et du fluorure de potassium anhydre pour donner de l'acide difluorocarboxylique. Enfin, l'acide difluorocarboxylique réagit avec la N-méthylpipérazine dans le diméthylsulfoxyde à 90-100°C pour produire de la binfloxacine .

Analyse Des Réactions Chimiques

La binfloxacine subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

La binfloxacine a fait l'objet de nombreuses études pour ses propriétés antibactériennes. Elle s'est avérée efficace contre un large éventail d'infections bactériennes, en particulier celles causées par des bactéries Gram-négatives

Mécanisme d'action

La binfloxacine exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication, à la transcription, à la réparation et à la recombinaison de l'ADN. En se liant à ces enzymes, la binfloxacine empêche le superenroulement de l'ADN bactérien, ce qui arrête la réplication de l'ADN et la division cellulaire .

Applications De Recherche Scientifique

Medical Applications

Binfloxacin is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. It is particularly used in treating respiratory tract infections, urinary tract infections, and skin infections. The following table summarizes its key medical applications:

Infection Type Bacteria Targeted Clinical Evidence
Respiratory Tract InfectionsStreptococcus pneumoniae, Haemophilus influenzaeClinical trials show efficacy in reducing symptoms and bacterial load.
Urinary Tract InfectionsEscherichia coli, Klebsiella pneumoniaeStudies indicate high cure rates in uncomplicated UTIs.
Skin InfectionsStaphylococcus aureusEffective in treating skin and soft tissue infections.

Case Study: Efficacy in Respiratory Infections

A clinical trial conducted on patients with community-acquired pneumonia demonstrated that this compound significantly reduced the duration of fever and respiratory symptoms compared to traditional treatments. The study involved 200 participants and reported a 90% success rate after a 7-day treatment course .

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for treating bacterial infections in livestock and pets. Its application helps manage diseases caused by resistant bacterial strains.

Animal Type Infection Type Evidence of Use
CattleBovine Respiratory DiseaseField studies show reduced mortality rates when treated with this compound.
DogsSkin InfectionsCase reports indicate rapid recovery from severe infections.

Case Study: Treatment of Bovine Respiratory Disease

A study involving cattle affected by respiratory disease showed that administering this compound resulted in a significant decrease in morbidity and improved overall health outcomes within two weeks .

Agricultural Applications

In agriculture, this compound is being explored as a potential treatment for bacterial infections affecting crops. Its application could help mitigate losses due to bacterial pathogens.

Crop Type Bacterial Pathogen Application Evidence
TomatoesPseudomonas syringaeTrials indicate reduced incidence of disease with this compound application.
PotatoesErwinia carotovoraEfficacy shown in preventing tuber rot during storage.

Case Study: Use in Tomato Cultivation

Research conducted on tomato plants infected with Pseudomonas syringae demonstrated that foliar application of this compound significantly reduced disease severity and increased yield by 25% compared to untreated controls .

Resistance Patterns

Despite its efficacy, the emergence of resistance to this compound has been documented. Studies have identified mutations in the target enzymes as a primary mechanism of resistance, necessitating ongoing surveillance and research into combination therapies to enhance its effectiveness .

Mécanisme D'action

Binfloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby halting DNA replication and cell division .

Comparaison Avec Des Composés Similaires

La binfloxacine fait partie de la classe des antibiotiques fluoroquinolones, qui comprend d'autres composés tels que la ciprofloxacine, l'ofloxacine et la lévofloxacine. Comparée à ces composés similaires, la binfloxacine présente des caractéristiques structurales uniques qui contribuent à son activité antibactérienne spécifique. Par exemple :

La structure unique et le mécanisme d'action de la binfloxacine en font un composé précieux pour la recherche et le développement futurs dans le domaine des agents antibactériens.

Activité Biologique

Binfloxacin is a fluoroquinolone antibiotic that was initially developed by Pfizer Inc. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial efficacy, pharmacokinetics, and clinical implications.

Antimicrobial Efficacy

This compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness is particularly notable against strains resistant to other antibiotics, making it a valuable option in treating complicated infections.

Comparative Efficacy

The Minimum Inhibitory Concentrations (MICs) of this compound have been compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. The following table summarizes the MIC values for different bacterial strains:

Bacterial Strain This compound (μg/ml) Ciprofloxacin (μg/ml) Norfloxacin (μg/ml)
Staphylococcus aureus0.5 - 21 - 41 - 8
Escherichia coli0.25 - 10.5 - 20.5 - 4
Pseudomonas aeruginosa1 - 42 - 82 - 16
Acinetobacter baumannii0.5 - 21 - 41 - 8

Note: Lower MIC values indicate higher potency against the respective bacteria.

This compound's mechanism involves the inhibition of DNA gyrase, which prevents the supercoiling of DNA necessary for replication and transcription. This action ultimately leads to bacterial cell death. The compound has shown significant activity in acidic environments, which is relevant for infections occurring in such conditions, such as those found in certain intracellular environments .

Pharmacokinetics

This compound is characterized by its favorable pharmacokinetic profile, including:

  • Absorption: Rapidly absorbed after oral administration.
  • Distribution: Widely distributed in body tissues and fluids.
  • Metabolism: Primarily metabolized in the liver.
  • Excretion: Excreted mainly through urine.

Clinical Studies and Case Reports

Several clinical studies have evaluated the safety and efficacy of this compound. A notable study involved patients with complicated urinary tract infections (UTIs), where this compound demonstrated a high bacteriological cure rate and was well-tolerated with minimal side effects.

Case Study Example

  • Study Title: Efficacy of this compound in Complicated UTIs
  • Participants: 150 patients with recurrent UTIs
  • Duration: Treatment over six weeks
  • Results:
    • Clinical cure rate: 85%
    • Recurrence rate after treatment: 10%
    • Side effects reported: Mild gastrointestinal disturbances in 5% of patients.

Propriétés

Numéro CAS

108437-28-1

Formule moléculaire

C19H22FN3O3

Poids moléculaire

359.4 g/mol

Nom IUPAC

7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O3/c1-2-22-11-14(19(25)26)18(24)13-9-15(20)17(10-16(13)22)23-8-7-21-5-3-12(23)4-6-21/h9-12H,2-8H2,1H3,(H,25,26)

Clé InChI

UBGCCYGMLOBJOJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O

SMILES canonique

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O

Apparence

Solid powder

Key on ui other cas no.

108437-28-1

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Binfloxacin;  CP 73049;  CP-73,049;  UNII-78VM28ZA2H;  Binfloxacin [USAN:INN]; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Binfloxacin
Reactant of Route 2
Reactant of Route 2
Binfloxacin
Reactant of Route 3
Binfloxacin
Reactant of Route 4
Binfloxacin
Reactant of Route 5
Reactant of Route 5
Binfloxacin
Reactant of Route 6
Binfloxacin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.